1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]-
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]- is a compound belonging to the isoindole family. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. This particular compound is characterized by the presence of a trimethylsilyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]- can be achieved through various methods. One common approach involves the cyclization of benzyl azides with α-aryldiazoesters under rhodium catalysis. This reaction proceeds through the nucleophilic attack of the azide onto a rhodium carbenoid, followed by the release of nitrogen gas and tautomerization of the intermediate imino esters .
Another method involves the coupling of N-chloroimines with α-diazo-α-phosphonoacetates under rhodium(III) catalysis, followed by dechlorinative and dephosphonative steps . Additionally, α-azido carbonyl compounds bearing a 2-alkenylaryl moiety can undergo 1,3-dipolar cycloaddition with azides and 6π-electrocyclization to form isoindole derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindole-1,3-diones.
Reduction: Reduction reactions can convert the compound into isoindoline derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions include isoindole-1,3-diones, isoindoline derivatives, and various substituted isoindoles.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as protein kinase CK2, by binding to the ATP-binding site and preventing substrate phosphorylation . This inhibition can disrupt various cellular processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1H-Isoindole-1,3(2H)-diimine: Another isoindole derivative with distinct chemical properties.
2-Ethyl-1H-isoindole-1,3(2H)-dithione: A compound with a similar core structure but different functional groups.
1H-Isoindole, 2,3-dihydro-: A reduced form of isoindole with unique reactivity.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]- is unique due to the presence of the trimethylsilyl group, which enhances its stability and reactivity. This functional group also allows for selective modifications, making the compound versatile for various applications.
Properties
CAS No. |
119340-68-0 |
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Molecular Formula |
C13H17NO2Si |
Molecular Weight |
247.36 g/mol |
IUPAC Name |
2-(2-trimethylsilylethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H17NO2Si/c1-17(2,3)9-8-14-12(15)10-6-4-5-7-11(10)13(14)16/h4-7H,8-9H2,1-3H3 |
InChI Key |
ICXYACHRXUEOOD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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